molecular formula C11H18O5 B1296581 Diethyl isobutyroylmalonate CAS No. 21633-78-3

Diethyl isobutyroylmalonate

Cat. No.: B1296581
CAS No.: 21633-78-3
M. Wt: 230.26 g/mol
InChI Key: CBFJLYQEACAOLC-UHFFFAOYSA-N
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Description

Diethyl isobutyroylmalonate is an organic compound with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is a diester of malonic acid and isobutyric acid, characterized by its unique structure that includes two ethyl ester groups and an isobutyryl group. This compound is primarily used in research and industrial applications due to its versatile chemical properties.

Scientific Research Applications

Diethyl isobutyroylmalonate has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl isobutyroylmalonate can be synthesized through the esterification of malonic acid derivatives with isobutyric acid derivatives. One common method involves the reaction of diethyl malonate with isobutyryl chloride in the presence of a base such as pyridine or triethylamine. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: For large-scale industrial production, the process involves the use of catalysts and optimized reaction conditions to enhance yield and purity. The use of sodium or potassium ethoxide as a catalyst in an ethanol solvent is common. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions: Diethyl isobutyroylmalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of substituted malonates.

    Hydrolysis: Malonic acid and isobutyric acid.

    Condensation: β-keto esters.

Mechanism of Action

The mechanism of action of diethyl isobutyroylmalonate involves its ability to act as a nucleophile in various chemical reactions. The ester groups can participate in nucleophilic substitution and condensation reactions, while the isobutyryl group can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: Diethyl isobutyroylmalonate is unique due to the presence of both ethyl ester and isobutyryl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

diethyl 2-(2-methylpropanoyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-5-15-10(13)8(9(12)7(3)4)11(14)16-6-2/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFJLYQEACAOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70306102
Record name Diethyl (2-methylpropanoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21633-78-3
Record name 21633-78-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174095
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (2-methylpropanoyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70306102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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